N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide
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Overview
Description
N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of both chloro and fluoro substituents on the benzyl ring, as well as a sulfonyl group attached to a phenyl ring. These structural features contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by chlorination of 2-chloro-6-fluorotoluene using thionyl chloride or phosphorus pentachloride.
Formation of N-methylglycinamide: This can be achieved by reacting glycine methyl ester with methylamine under basic conditions.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the sulfonyl group.
Scientific Research Applications
N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the sulfonyl group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
4-chlorobenzenesulfonyl chloride: Another precursor used in the synthesis.
N-methylglycinamide: A key intermediate in the synthesis.
Uniqueness
N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15Cl2FN2O3S |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-methylacetamide |
InChI |
InChI=1S/C16H15Cl2FN2O3S/c1-20-16(22)10-21(9-13-14(18)3-2-4-15(13)19)25(23,24)12-7-5-11(17)6-8-12/h2-8H,9-10H2,1H3,(H,20,22) |
InChI Key |
WHGDFMRIYWBNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN(CC1=C(C=CC=C1Cl)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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